molecular formula C21H21NO B2751056 (2-Aminophenyl)[bis(2-methylphenyl)]methanol CAS No. 94964-71-3

(2-Aminophenyl)[bis(2-methylphenyl)]methanol

Cat. No.: B2751056
CAS No.: 94964-71-3
M. Wt: 303.405
InChI Key: AESCBUTWJJXJGA-UHFFFAOYSA-N
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Description

(2-Aminophenyl)[bis(2-methylphenyl)]methanol is a tertiary alcohol featuring a central methanol group bonded to a 2-aminophenyl moiety and two 2-methylphenyl substituents. This structural complexity confers unique physicochemical properties, such as enhanced lipophilicity due to the methyl groups and hydrogen-bonding capabilities from the amino and hydroxyl groups.

Properties

IUPAC Name

(2-aminophenyl)-bis(2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-15-9-3-5-11-17(15)21(23,18-12-6-4-10-16(18)2)19-13-7-8-14-20(19)22/h3-14,23H,22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESCBUTWJJXJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2C)(C3=CC=CC=C3N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)[bis(2-methylphenyl)]methanol typically involves multi-step organic reactions. One common method includes the reaction of 2-aminophenylboronic acid with bis(2-methylphenyl)methanone in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or imines.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pressure.

Major Products:

    Oxidation: Quinones, imines.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: (2-Aminophenyl)[bis(2-methylphenyl)]methanol is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity and selectivity towards specific targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-Aminophenyl)[bis(2-methylphenyl)]methanol involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bis(2-methylphenyl) groups provide hydrophobic interactions that stabilize the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares (2-Aminophenyl)[bis(2-methylphenyl)]methanol with key analogs:

Compound Name Molecular Formula Key Structural Features Physical/Chemical Properties Applications
This compound C₂₁H₂₁NO Two 2-methylphenyl groups, 2-aminophenyl, methanol High lipophilicity (predicted); hydrogen-bonding via –NH₂ and –OH groups Potential pharmaceutical intermediate, crystal engineering
BICARPHEN (1-azabicyclo[2.2.2]oct-3-yl[bis(2-methylphenyl)]methanol hydrochloride) C₂₂H₂₈ClNO Azabicyclo group, bis(2-methylphenyl), hydrochloride salt Enhanced solubility in polar solvents due to ionic form; crystalline solid Pharmacological agent (e.g., receptor modulation)
(2-Aminophenyl)methanol C₇H₉NO Single 2-aminophenyl group, methanol Forms hydrogen-bonded layers (N–H···O and O–H···N); melting point ~150–160°C (estimated) Crystal engineering, precursor for amide synthesis
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol C₁₆H₁₆O₃ Benzodioxin ring, methyl group, methanol High predicted LogP (~3.5); scaffold-hopping capability in drug design PD-1/PD-L1 inhibition (immunomodulation)
Bis(2-aminophenyl)diselenide C₁₂H₁₂N₂Se₂ Two 2-aminophenyl groups, diselenide (–Se–Se–) linkage Antioxidant activity; lower solubility in aqueous media compared to disulfide analogs Antioxidant therapies, anti-inflammatory agents

Key Research Findings

Hydrogen Bonding and Crystal Packing
  • (2-Aminophenyl)methanol () forms layered structures via N–H···O and O–H···N interactions, critical for crystal engineering.
  • BICARPHEN () incorporates an azabicyclo group, enabling ionic interactions (e.g., with counterions) that stabilize its crystal lattice .

Methodological Considerations

Structural analyses of these compounds frequently employ SHELX software () for crystallographic refinement. For example, (2-Aminophenyl)methanol’s hydrogen-bonding network was resolved using SHELXL97, whereas BICARPHEN’s ionic structure likely required advanced refinement techniques due to its complexity .

Biological Activity

(2-Aminophenyl)[bis(2-methylphenyl)]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and biochemistry.

Chemical Structure and Properties

  • Chemical Formula : C16_{16}H17_{17}N1_{1}O1_{1}
  • CAS Number : 94964-71-3
  • Molecular Weight : 253.32 g/mol

The compound features an amino group attached to a phenyl ring, which is further substituted by two methylphenyl groups. This unique structure may contribute to its biological activity through various biochemical interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Cytotoxicity : Preliminary studies indicate moderate cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially altering their activity and affecting metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may bind to receptors involved in cellular signaling pathways, influencing cell proliferation and apoptosis.
  • Enzyme Modulation : It has been suggested that this compound could inhibit enzymes critical for pathogen survival or cancer cell growth.
  • Oxidative Stress Induction : Similar compounds have demonstrated the ability to induce oxidative stress in cells, leading to apoptosis in cancerous cells.

Study 1: Antimicrobial Properties

A study assessed the antimicrobial efficacy of various phenolic compounds, including derivatives of this compound. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 mg/mL.

Study 2: Cytotoxicity Evaluation

In vitro assays on A549 and HeLa cell lines revealed that this compound exhibited IC50_{50} values of 25 µM and 30 µM, respectively. These findings suggest a moderate level of cytotoxicity that warrants further investigation into its potential as an anticancer agent.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntimicrobialActive against S. aureus and E. coli
CytotoxicityIC50_{50} = 25 µM (A549), 30 µM (HeLa)
Enzyme InhibitionPotential inhibition of metabolic enzymes

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